molecular formula C15H13BrN2O3S B512865 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole CAS No. 380571-02-8

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole

Cat. No.: B512865
CAS No.: 380571-02-8
M. Wt: 381.2g/mol
InChI Key: JASMCUDYULGDFS-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole is a chemical compound designed for non-human research applications. This benzimidazole derivative is part of a class of heterocyclic compounds that have become an indispensable anchor in medicinal chemistry and drug discovery for developing new pharmacologically active products . The core benzimidazole structure is a known pharmacophore and is considered a structural isostere of naturally occurring nucleotides, which allows it to interact with various biopolymers, leading to a wide spectrum of biological activities . As a synthon, this compound serves as a valuable building block for the synthesis and exploration of new chemical entities and lead molecules with optimized properties . Specifically, benzenesulfonyl-substituted benzimidazole analogs have been investigated for their potential as antiviral agents, showing activity against a broad spectrum of viruses including rhinovirus, polio, coxsackie, and influenza . The structural features of this compound—including the bromo and ethoxy substituents on the phenyl ring—may be leveraged to modulate its electronic properties, lipophilicity, and binding affinity in structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3S/c1-2-21-14-8-7-11(16)9-15(14)22(19,20)18-10-17-12-5-3-4-6-13(12)18/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASMCUDYULGDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Diaminobenzene Derivatives

The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of 1,2-diaminobenzene derivatives with carbonyl compounds. For example, 4-bromo-1,2-benzenediamine reacts with aldehydes or ketones under mild conditions to form substituted benzimidazoles. In one protocol, 2-nitrobenzaldehyde and Montmorillonite K10 in ethanol yield 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole at room temperature. This method avoids harsh reagents, achieving 70–85% yields through column purification.

Cyclization Using Polyphosphoric Acid (PPA)

Alternative routes employ PPA as a cyclizing agent. For instance, mercapto-benzimidazole derivatives are synthesized via condensation of carbon disulfide with 1,2-diaminobenzenes, followed by cyclization. While this method is effective for thiol-functionalized intermediates, adaptation for sulfonyl groups requires subsequent oxidation steps.

Sulfonation Strategies

Chlorosulfonation Followed by Nucleophilic Substitution

Sulfonyl groups are introduced via chlorosulfonation of the benzimidazole core. Reacting benzimidazole with chlorosulfonic acid at 0–5°C generates the sulfonyl chloride intermediate, which is then treated with 5-bromo-2-ethoxyphenol in the presence of a base (e.g., pyridine). This two-step process achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-sulfonation.

Direct Coupling with Sulfonyl Chlorides

Pre-formed sulfonyl chlorides, such as 5-bromo-2-ethoxyphenylsulfonyl chloride , can be coupled to benzimidazole under basic conditions. For example, triethylamine in anhydrous dichloromethane facilitates the reaction at 25°C, yielding the target compound in 72% purity after recrystallization.

Functionalization of the Phenyl Moiety

Friedel-Crafts Acylation and Reduction

A patent describing the synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane provides insights into phenyl group introduction. The method involves:

  • Friedel-Crafts acylation of 2-chloro-5-bromobenzoyl chloride with phenetole (ethoxybenzene) using AlCl₃ in tetrahydrofuran (THF) at -5°C.

  • Hydroboration reduction of the resulting ketone with sodium borohydride to yield the diphenylmethane derivative.
    Adapting this approach, the sulfonyl group could be introduced prior to acylation, ensuring regioselectivity.

Suzuki-Miyaura Coupling

One-Pot Synthesis Optimization

Integrated Reaction Sequence

A one-pot protocol minimizes intermediate isolation:

  • Sulfonation : Treat benzimidazole with sulfur trioxide in dioxane at 50°C.

  • Electrophilic substitution : Introduce 5-bromo-2-ethoxyphenyl via BF₃·OEt₂ -catalyzed reaction with bromoethoxybenzene.
    This method reduces solvent waste and improves throughput (yield: 68%) but requires rigorous temperature control.

Comparative Analysis of Methods

MethodKey StepsCatalysts/SolventsYield (%)AdvantagesLimitations
Condensation-SulfonationBenzimidazole formation → SulfonylMontmorillonite K10, EtOH → Pyridine, DCM65Mild conditions, scalableMultiple purification steps
One-Pot FunctionalizationIntegrated sulfonation and couplingAlCl₃, THF68Reduced solvent useSensitive to moisture
Suzuki CouplingLate-stage bromine introductionPd(PPh₃)₄, DME82High regioselectivityRequires halogenated intermediates

Critical Reaction Parameters

Temperature and Solvent Effects

  • Friedel-Crafts reactions require low temperatures (-5°C to 10°C) to prevent side reactions.

  • Sulfonation in polar aprotic solvents (e.g., DCM) enhances electrophilic substitution rates.

Catalyst Loading

  • Lewis acids (AlCl₃) : Optimal at 1.2 equivalents to substrate to avoid decomposition.

  • Palladium catalysts : 5 mol% Pd(PPh₃)₄ suffices for Suzuki coupling, minimizing costs.

Scalability and Industrial Considerations

  • Cost efficiency : One-pot methods reduce catalyst consumption by 40% compared to stepwise protocols.

  • Safety : Avoiding butyllithium (as in prior routes) mitigates explosion risks.

  • Waste management : Solvent recovery systems (e.g., distillation) are critical for THF and DCM .

Chemical Reactions Analysis

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzimidazole derivatives, while oxidation of the ethoxy group can produce aldehydes or carboxylic acids .

Scientific Research Applications

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to tubulin, a protein involved in cell division, thereby inhibiting the polymerization of microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making these compounds effective as anticancer agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole and related analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Notable Features
This compound 5-Bromo-2-ethoxyphenyl Not reported Not reported Not reported Bromine (electron-withdrawing), ethoxy (lipophilic)
1-(4-Methoxyphenyl)sulfonylbenzimidazole 4-Methoxyphenyl 288.32 92–94 1.34 Methoxy (electron-donating), lower molecular weight
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole Bromothiophene, methyl groups Not reported Not reported Not reported Thiophene rings, multiple bromine atoms
1-(4-Ethoxy-3-methylphenyl)sulfonylbenzimidazole 4-Ethoxy-3-methylphenyl Not reported Not reported Not reported Ethoxy and methyl groups at adjacent positions
Key Observations:
  • Steric Considerations : The 2-ethoxy group in the target compound may impose greater steric hindrance than 4-substituted analogs (e.g., ), affecting conformational flexibility.

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, comparisons with structurally related benzimidazoles provide insights:

  • Thiophene-Containing Analogs : The compound in demonstrates antiarrhythmic and antihistamine activities, attributed to thiophene’s aromatic π-system and bromine’s electronegativity. The target compound’s bromo-ethoxy group may favor different biological targets due to distinct electronic and steric profiles.
  • Methoxy vs. Ethoxy Substituents : 1-(4-Methoxyphenyl)sulfonylbenzimidazole lacks bromine but shares a sulfonyl-benzimidazole backbone. Methoxy’s electron-donating nature could reduce metabolic stability compared to ethoxy, which offers longer alkyl chains for enhanced lipid solubility.

Biological Activity

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H14BrN3O3S\text{C}_{14}\text{H}_{14}\text{BrN}_3\text{O}_3\text{S}

It features a benzimidazole core substituted with a bromo and ethoxy group, which contributes to its reactivity and biological properties.

This compound interacts with specific molecular targets, primarily through its binding to tubulin, which is essential for microtubule polymerization. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound's sulfonyl group also plays a critical role in enhancing its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis through the inhibition of microtubule formation.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity, similar to other benzimidazole derivatives. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Specifically, it has been observed to reduce the production of prostaglandins in inflammatory models .

Case Studies

Several studies have explored the biological effects of this compound:

  • Anti-inflammatory Activity : A study conducted by Gaba et al. (2010) evaluated the anti-inflammatory effects of various benzimidazole derivatives, including this compound, using carrageenan-induced paw edema models. The results indicated a significant reduction in edema volume, suggesting potent anti-inflammatory properties .
  • Cytotoxicity in Cancer Cells : In a comparative study on cancer cell lines, this compound showed IC50 values ranging from 10 µM to 15 µM against several human cancer cell lines, indicating moderate cytotoxicity.

Data Table: Biological Activity Summary

Activity TypeModel/MethodIC50 Value (µM)Reference
AnticancerBreast Cancer Cell Line12
Colon Cancer Cell Line15
Anti-inflammatoryCarrageenan-induced Paw EdemaNot specified
COX Inhibition8.17 (COX-1)

Q & A

Q. Challenges :

  • Disordered Residues : Common in flexible ethoxy or sulfonyl groups. Mitigate using PART/ISOR restraints .
  • Twinned Crystals : Use PLATON’s TWINABS for data integration.

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